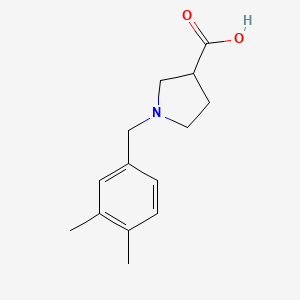

1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Méthodes De Préparation

The synthesis of 1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzylamine with pyrrolidine-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent product quality and reduce production costs .

Analyse Des Réactions Chimiques

1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has shown that pyrrolidine derivatives exhibit significant anticonvulsant properties. The compound 1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid can be structurally related to other pyrrolidine derivatives that have been tested for their efficacy in preventing seizures. For instance, studies indicate that modifications at the 3 and 4 positions of the pyrrolidine ring can enhance anticonvulsant activity, as seen in various animal models where these compounds effectively blocked sodium channels associated with seizure activity .

Cardiovascular Treatments

The compound has potential applications in treating cardiac insufficiency. Research indicates that similar pyrrolidine derivatives can lower systemic blood pressure and reduce cardiac workload. For example, compounds with structural similarities have been shown to modulate heart function by affecting catecholamine release and coronary blood flow, thus providing therapeutic benefits in heart failure .

PPAR Agonism

Pyrrolidine derivatives are also being explored for their role as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds structurally related to this compound have demonstrated dual agonistic activity at PPARα and PPARγ, suggesting their potential use in managing type 2 diabetes .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating several pyrrolidine derivatives for anticonvulsant activity, it was found that compounds with specific substitutions at the 3 and 4 positions exhibited superior efficacy in both maximal electroshock and pentylenetetrazole seizure tests. The results indicated that these modifications significantly enhanced the compounds' ability to prevent seizures compared to traditional treatments like phenytoin .

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |

|---|---|---|

| Compound A | 88.2 | 65.7 |

| Compound B | 101.5 | 59.7 |

Case Study 2: Cardiovascular Effects

A study conducted on rabbits demonstrated that oral administration of pyrrolidine derivatives led to significant reductions in heart rate without affecting contractility. This suggests a potential application for managing heart conditions through modulation of sympathetic stimulation .

| Treatment Group | Heart Rate Change (%) | Coronary Blood Flow Change (%) |

|---|---|---|

| Control | +10 | -5 |

| Compound I | -15 | +10 |

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

Pyrrolidine-2,5-dione: Known for its use in drug discovery and its inhibitory activity on carbonic anhydrase isoenzymes.

Spiro[pyrrolidine-3,3′-oxindole]: Studied for its antiproliferative effects in cancer cell lines.

Amathaspiramides: Exhibits antiproliferative effects in various cancer cell lines.

The uniqueness of this compound lies in its specific structural features and the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical and biological properties.

Activité Biologique

1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

The compound this compound is characterized by its unique structure, which includes a pyrrolidine ring and a carboxylic acid functional group. Its chemical formula is and it has been identified under the CAS number 1275184-52-5. Research into its biological activity has revealed various pharmacological effects, particularly in the fields of anti-inflammatory and anticancer therapies.

Chemical Structure:

- Molecular Formula:

- Molecular Weight: 233.29 g/mol

Solubility:

- Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Stability:

- The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH or temperature changes.

3.1 Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Proliferation: It has been reported to modulate cell growth in different cancer cell lines.

- Apoptosis Induction: The compound may trigger apoptosis through activation of caspase pathways.

3.2 Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties:

- Mechanism: It appears to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.

- In Vitro Studies: In cell cultures, treatment with the compound resulted in a decrease in inflammatory cytokines such as IL-6 and TNF-alpha.

The molecular action of this compound involves:

- Enzyme Interactions: Binding to COX enzymes inhibits their activity, reducing inflammation.

- Signaling Pathways: Modulation of MAPK pathways affects cellular responses related to stress and inflammation.

5.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Study on A549 Cells: In vitro assays demonstrated that treatment with varying concentrations of the compound significantly reduced cell viability compared to untreated controls (p < 0.05).

- Viability Reduction: At a concentration of 100 µM, cell viability dropped to approximately 63% for untreated controls and as low as 21% for treated cells with specific substitutions on the benzyl ring.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Untreated | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 21 |

5.2 Anti-inflammatory Studies

In vivo models further support its anti-inflammatory effects:

- Carrageenan-Induced Edema Model: Administration of the compound significantly reduced paw edema in rats compared to control groups, indicating its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Propriétés

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-3-4-12(7-11(10)2)8-15-6-5-13(9-15)14(16)17/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTHDUQXJATMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.